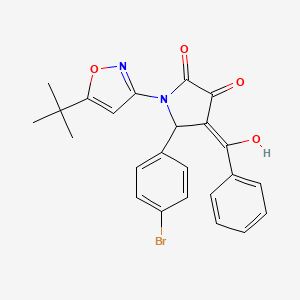
5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Descripción general
Descripción
5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as HMBT, is a synthetic compound that belongs to the class of thiazole derivatives. HMBT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has also been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one also has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the exact mechanism of action of 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one and its potential for use in cancer therapy. Another area of interest is its potential use as a neuroprotective agent. Studies are needed to determine the effectiveness of 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively easy, and it exhibits a wide range of biological activities. 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in medicinal chemistry, and its mechanism of action and physiological effects have been investigated. However, further research is needed to fully understand the potential of 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in various fields and to determine its effectiveness as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antitumor, antimicrobial, and anti-inflammatory effects. 5-(2-hydroxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has also been evaluated for its potential use as an antioxidant and a neuroprotective agent.
Propiedades
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-8-18(9-7-11)16-17-15(20)14(21-16)10-12-4-2-3-5-13(12)19/h2-5,10-11,19H,6-9H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWRPVHASZHOOT-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417267 | |
| Record name | STK795327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5956-25-2 | |
| Record name | STK795327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide](/img/structure/B3902373.png)
![6-[3-(4-bromobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3902383.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902387.png)
![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B3902393.png)
![6-[3-(4-bromobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3902397.png)

![6-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3902408.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902425.png)


![7-(2,3-difluorobenzyl)-2-(3,3-dimethylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3902452.png)